molecular formula C32H53N2O4+ B1662866 Rocuronium CAS No. 143558-00-3

Rocuronium

Cat. No. B1662866
CAS RN: 143558-00-3
M. Wt: 529.8 g/mol
InChI Key: YXRDKMPIGHSVRX-OOJCLDBCSA-N
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Description

Rocuronium is a vecuronium analog used to facilitate tracheal intubation and to relax skeletal muscles during surgery . It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia . It is commonly marketed under the trade names Zemuron and Esmeron .


Synthesis Analysis

The synthesis of Rocuronium involves several steps, including the formation of a suspension, stirring at specific temperatures, and the addition of various reagents . The process involves the use of a water-miscible organic solvent, a reducing agent, an acid catalyst, an acetylating reagent, and an inorganic base .


Molecular Structure Analysis

Rocuronium was designed to be a weaker antagonist at the neuromuscular junction than pancuronium. This is reflected in its monoquaternary structure and its having an allyl group and a pyrrolidine group attached to the D ring quaternary nitrogen atom .


Chemical Reactions Analysis

Rocuronium has been analyzed in various studies using techniques such as liquid chromatography-tandem mass spectrometry . The drug has been found to be stable under various stress conditions .


Physical And Chemical Properties Analysis

Rocuronium has a molecular formula of C32H53N2O4 and a molecular weight of 609.68 . It is soluble in DMSO and water .

Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium . Rocuronium acts by competitively binding to nicotinic cholinergic receptors .

Safety and Hazards

Rocuronium is associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma . In handling Rocuronium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

There have been reports of life-threatening rocuronium-induced anaphylactic shock successfully reversed with sugammadex . The possibility of rocuronium-induced anaphylaxis should be considered when the circulatory collapse coincides with rocuronium administration, even though cutaneous manifestation is absent . Sugammadex can be a treatment option in such atypical cases .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDKMPIGHSVRX-OOJCLDBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N2O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048339
Record name Rocuronium
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Molecular Weight

529.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rocuronium
Source Human Metabolome Database (HMDB)
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Solubility

Complete, 2.84e-05 g/L
Record name Rocuronium
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Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction.
Record name Rocuronium
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Product Name

Rocuronium

CAS RN

143558-00-3, 119302-91-9
Record name Rocuronium
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Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
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Record name Rocuronium
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URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of rocuronium bromide?

A1: Rocuronium bromide is a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. [, , , , , , ] It competitively binds to the alpha subunit of nAChRs, preventing acetylcholine from binding and triggering muscle contraction. [, ] This leads to skeletal muscle paralysis. [, , , , , , ]

Q2: How does rocuronium bromide differ from succinylcholine in terms of its mechanism of action?

A2: Unlike succinylcholine, a depolarizing neuromuscular blocking agent, rocuronium bromide does not cause depolarization of the muscle membrane. [, , , ] This results in the absence of muscle fasciculations often seen with succinylcholine. [, , ]

Q3: What factors influence the onset and duration of rocuronium bromide's effect?

A3: Several factors affect the onset and duration of rocuronium bromide's neuromuscular blockade, including:

  • Dose: Higher doses result in faster onset and longer duration. [, , , , , , ]
  • Patient age: Elderly patients may experience a prolonged effect. [, ]
  • Concomitant medications: Anesthetic agents like isoflurane and sevoflurane potentiate rocuronium bromide's effect, leading to longer duration. [, , ] Certain medications, such as phenytoin, can reduce its efficacy. []
  • Body temperature: Hypothermia can prolong the recovery from rocuronium-induced neuromuscular blockade. []

Q4: What is the molecular formula and weight of rocuronium bromide?

A4: The molecular formula of rocuronium bromide is C32H53BrN2O4, and its molecular weight is 613.7 g/mol.

Q5: Is there any information available on the spectroscopic data of rocuronium bromide?

A5: The provided research papers do not contain detailed spectroscopic data for rocuronium bromide.

Q6: What is the typical onset time of rocuronium bromide at various doses?

A6: The onset time of rocuronium bromide is dose-dependent.

  • 0.6 mg/kg: Approximately 60 seconds for clinically acceptable intubation conditions. [, , , ]
  • 0.9 mg/kg: Approximately 60 seconds for excellent intubation conditions, comparable to succinylcholine. [, , , , ]
  • 1.2 mg/kg: Offers rapid onset (around 60 seconds) and profound block, suitable for rapid sequence induction when succinylcholine is contraindicated. [, , ]

Q7: How is rocuronium bromide metabolized and eliminated?

A7: Rocuronium bromide undergoes minimal metabolism and is primarily excreted unchanged in bile. [, ] Renal excretion plays a minor role. []

Q8: What is the impact of renal impairment on rocuronium bromide clearance?

A8: While renal excretion is not the primary elimination pathway, severe renal impairment can lead to a reduced clearance of rocuronium bromide. []

Q9: How does sugammadex reverse the neuromuscular blockade induced by rocuronium bromide?

A9: Sugammadex is a selective relaxant binding agent that encapsulates rocuronium bromide, forming a stable complex. [, , ] This complex is then renally excreted, effectively reversing the neuromuscular blockade. [, ]

Q10: In what clinical settings is rocuronium bromide commonly used?

A10: Rocuronium bromide is frequently used in various surgical procedures requiring:

  • Rapid sequence induction and intubation: When rapid airway control is necessary, particularly in situations where succinylcholine is contraindicated. [, , , , ]
  • Maintenance of neuromuscular blockade: To facilitate surgery and mechanical ventilation. [, , , , , ]

Q11: How does the use of rocuronium bromide compare to succinylcholine for intubation?

A11: While both are used for tracheal intubation, they have key differences:

  • Onset time: Suxamethonium has a slightly faster onset than rocuronium bromide at commonly used doses. [, , , , ]
  • Duration of action: Rocuronium bromide has a longer duration of action compared to the ultra-short action of suxamethonium. [, , , ]
  • Side effects: Rocuronium bromide is associated with fewer adverse effects compared to suxamethonium, which can cause muscle fasciculations, hyperkalemia, and malignant hyperthermia in susceptible individuals. [, , , ]

Q12: How does the cost of rocuronium bromide compare to other neuromuscular blocking agents?

A12: The provided research papers do not provide a comparative cost analysis of rocuronium bromide with other neuromuscular blocking agents.

Q13: What are the potential adverse effects associated with rocuronium bromide?

A13: While generally well-tolerated, potential adverse effects of rocuronium bromide include:

  • Hypotension: Can occur due to histamine release, although this is less common than with some other neuromuscular blocking agents. [, ]
  • Allergic reactions: Rare but potentially serious. []
  • Injection site pain: Can occur, but mixing with lidocaine or sodium bicarbonate may reduce the incidence and severity. []

Q14: Is there any evidence of long-term toxicity associated with rocuronium bromide?

A14: The long-term effects of rocuronium bromide have not been extensively studied. The available research primarily focuses on its short-term effects during and immediately following surgical procedures.

Q15: What are the current areas of research focused on rocuronium bromide?

A15: Ongoing research efforts include:

  • Optimizing dosing strategies: To achieve desired neuromuscular blockade while minimizing recovery time and side effects. [, , ]
  • Understanding drug interactions: Investigating interactions with other medications commonly used during surgery. [, , , ]
  • Improving monitoring techniques: Developing more accurate and reliable methods for assessing neuromuscular blockade depth. [, ]

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